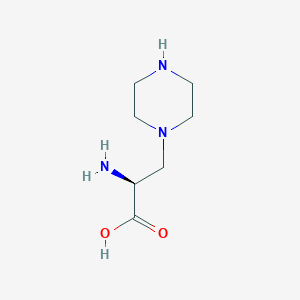

3-(Piperazin-1-yl)-L-Ala-OH

Description

Overview of Unnatural Amino Acids in Biochemical Research and Drug Discovery

Unnatural amino acids are amino acids that are not among the 20 common proteinogenic amino acids. bitesizebio.com Their significance lies in their ability to introduce novel chemical and physical properties into peptides and proteins. nih.gov Researchers utilize UAAs to enhance the stability, selectivity, and activity of drug molecules. By modifying side chains, amino groups, or carboxyl groups, scientists can design molecules with specific functions, improved stability, or new interaction capabilities. This has profound implications for protein engineering, drug discovery, and biomedical research, opening up new avenues for therapeutic intervention. nih.gov The applications are diverse, ranging from creating more robust enzymes to developing targeted cancer therapies. bitesizebio.com

The Significance of Piperazine (B1678402) Ring Systems in Medicinal Chemistry Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued structural motif in medicinal chemistry. nih.govnih.gov Its versatile structure allows for easy modification to achieve desired pharmacological activities. nih.govresearchgate.net The presence of two nitrogen atoms provides a large polar surface area, structural rigidity, and additional sites for hydrogen bonding. nih.govresearchgate.net These characteristics often lead to improved water solubility, oral bioavailability, and better ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.govresearchgate.net Consequently, the piperazine scaffold is found in a wide array of approved drugs, including anticancer, antimicrobial, and antidepressant agents. nih.govresearchgate.net

Chemical Structure and Classification of 3-(Piperazin-1-yl)-L-Ala-OH as a Beta-Substituted Alanine (B10760859) Derivative

This compound is classified as a beta-substituted alanine derivative. This means that the piperazine ring is attached to the beta-carbon of the alanine molecule. Alanine itself is an alpha-amino acid, with an amine group and a carboxylic acid group attached to the central carbon atom (the alpha-carbon). wikipedia.org In beta-alanine, the amino group is attached to the beta-carbon. libretexts.org The introduction of substituents at the beta-position of alanine can lead to compounds with interesting biological activities. ontosight.ainih.gov The structure of this compound combines the features of an amino acid with the medicinally significant piperazine ring.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(piperazin-1-yl)propanoic acid |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 185.22 g/mol |

| Canonical SMILES | C1CN(CCN1)CC@@HN |

| InChI Key | GVYVLHQUGOVSSB-SCSAIBSYSA-N |

Table 1: Chemical Properties of this compound. Data sourced from chemical databases.

Stereochemical Considerations and Enantiomeric Purity in (L)-Alanine Derivatives

With the exception of glycine, all proteinogenic amino acids are chiral, meaning they exist as non-superimposable mirror images called enantiomers. libretexts.org In biological systems, the L-enantiomer is the form predominantly found in proteins. libretexts.org The designation "L" in this compound indicates that the stereochemistry at the alpha-carbon is analogous to that of L-alanine. Maintaining enantiomeric purity is crucial in drug development, as different enantiomers can have vastly different pharmacological activities and metabolic fates. For L-alanine derivatives, the specific spatial arrangement of the substituents around the chiral center can significantly influence their interaction with biological targets. researchgate.net While most naturally occurring chiral amino acids have the S configuration, there are exceptions. libretexts.orgechemi.com

Historical Context of Related Amino Acid and Piperazine-Containing Compounds in Research

The development of compounds like this compound is built upon a rich history of research into both piperazine-based molecules and unnatural amino acids.

Evolution of Piperazine-Based Bioactive Molecules

The use of piperazine in medicine dates back to the 19th century. nih.gov Initially used for treating gout, its derivatives were later found to be effective against parasitic worm infections. nih.govbritannica.com In the early 20th century, extensive research into piperazine and its substituted forms led to the discovery of numerous drugs with a wide range of therapeutic applications, including antibiotics, antipsychotics, and anticancer agents. nih.gov The first piperazine-based designer drugs with stimulant properties emerged in the illicit market in the mid-1990s. encyclopedia.pub The continuous exploration of the piperazine scaffold highlights its importance as a "privileged structure" in drug discovery, with new derivatives being synthesized and evaluated for various biological activities. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-piperazin-1-ylpropanoic acid |

InChI |

InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m0/s1 |

InChI Key |

GCKHCMMDWJZKBQ-LURJTMIESA-N |

Isomeric SMILES |

C1CN(CCN1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CN(CCN1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperazin 1 Yl L Ala Oh and Analogues

Strategies for Beta-Substitution of Alanine (B10760859) Scaffold with Piperazine (B1678402) Moiety

The formation of the β-C-N bond between the alanine backbone and the piperazine ring is the central challenge in synthesizing 3-(Piperazin-1-yl)-L-Ala-OH. Two primary strategies have been established for this purpose: nucleophilic substitution and conjugate addition reactions.

Nucleophilic substitution is a fundamental approach for forming C-N bonds. In this context, the piperazine molecule acts as a nucleophile, attacking an electrophilic β-carbon on a suitably modified alanine derivative. This typically involves a starting material where the β-position is functionalized with a good leaving group, such as a halide (e.g., bromine or iodine) or a sulfonate ester (e.g., tosylate or mesylate).

The general reaction proceeds as follows: An L-alanine derivative, such as N-protected β-bromo-L-alanine, is treated with piperazine. One of the nitrogen atoms of the piperazine ring displaces the leaving group to form the desired product. To prevent unwanted side reactions, such as polymerization or reaction at the α-amino group, both the α-amino and carboxyl groups of the alanine starting material must be protected. Furthermore, if mono-substitution on the piperazine ring is desired, a piperazine derivative with one nitrogen already protected (e.g., N-Boc-piperazine) is often used. nih.gov Substituted piperazine derivatives are frequently employed in drug development, and their synthesis often relies on nucleophilic substitution reactions where piperazine acts as an efficient nucleophile. researchgate.net

An alternative and widely used strategy is the conjugate addition (Michael addition) of piperazine to a dehydroalanine (B155165) (ΔAla) precursor. researchgate.netresearchgate.net Dehydroalanine is an α,β-unsaturated amino acid, making its β-carbon susceptible to nucleophilic attack. This method is advantageous as dehydroalanine derivatives can be readily prepared from serine or cysteine.

The reaction involves the addition of piperazine across the double bond of an N-protected dehydroalanine ester. The nucleophilic nitrogen of piperazine attacks the electrophilic β-carbon, and subsequent protonation of the resulting enolate intermediate at the α-carbon yields the 3-(piperazin-1-yl)-L-alanine product. nih.govrsc.org Studies have shown that the Michael addition of amines to dehydroalanine amides is significantly accelerated in water, leading to shorter reaction times and higher yields. nih.govresearchgate.net This approach can be highly effective, though controlling the stereochemistry at the newly formed chiral β-center (if applicable) and preventing side reactions, such as the addition of a second piperazine molecule, are important considerations. scite.aithieme-connect.de A similar reaction has been observed as a side reaction in peptide synthesis, where piperidine (B6355638), used for Fmoc deprotection, adds to dehydroalanine residues. scite.aisemanticscholar.org

| Feature | Nucleophilic Substitution | Michael Addition to Dehydroalanine |

| Alanine Precursor | β-functionalized alanine (e.g., β-bromo-L-alanine) | Dehydroalanine (from Serine/Cysteine) |

| Piperazine Reagent | Piperazine or mono-protected piperazine | Piperazine or mono-protected piperazine |

| Key Reaction Type | SN2 Displacement | 1,4-Conjugate (Michael) Addition |

| Stereochemistry | Retention of L-configuration from starting material | Generates a racemic mixture unless a chiral catalyst is used or the substrate is chiral. |

| Advantages | Direct, well-established C-N bond formation. | Readily available precursors; mild reaction conditions often possible. researchgate.net |

| Challenges | Preparation of stable β-functionalized alanine. | Potential for side reactions; control of stereochemistry. |

Protection and Deprotection Strategies for Amine and Carboxyl Groups (e.g., Fmoc, Boc)

The synthesis of this compound and its subsequent use in peptide synthesis require the temporary masking of reactive functional groups to prevent unwanted side reactions. altabioscience.com The α-amino group of alanine, the carboxyl group, and the distal secondary amine on the piperazine ring are all nucleophilic and must be managed carefully. The two most common protecting groups in modern peptide synthesis are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). americanpeptidesociety.org

The key principle is orthogonality , where one protecting group can be removed under conditions that leave the others intact. altabioscience.comchempep.com For instance, the Fmoc group is base-labile (removed by piperidine), while the Boc group and other side-chain protecting groups like tert-butyl (tBu) are acid-labile (removed by trifluoroacetic acid, TFA). chempep.comiris-biotech.de

α-Amino Group Protection: The α-amino group is typically protected with either Fmoc or Boc. Fmoc is favored in modern solid-phase peptide synthesis (SPPS) due to the milder conditions required for its removal. altabioscience.comchempep.com

Carboxyl Group Protection: The carboxyl group is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) during initial synthesis steps or is anchored to a solid support resin during SPPS.

Piperazine N-4 Amine Protection: The secondary amine on the piperazine ring is also reactive. It is typically protected with a group orthogonal to the α-amino protecting group. For example, if Fmoc is used for the α-amino group, the piperazine nitrogen can be protected with a Boc group. organic-chemistry.org This allows for selective deprotection of the Fmoc group at each step of peptide elongation, while the Boc group remains on the piperazine side chain until the final acid cleavage step. creative-peptides.com

| Protecting Group | Structure | Attachment Reagent | Cleavage Condition | Key Features |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF (Base-labile) chempep.com | Mild deprotection; UV-active for monitoring. chempep.com |

| Boc | tert-Butoxycarbonyl | Boc Anhydride ((Boc)₂O) | Trifluoroacetic Acid (TFA) (Acid-labile) americanpeptidesociety.org | Harsher deprotection; stable to bases. organic-chemistry.org |

Compatibility with Peptide Synthesis Protocols

The incorporation of non-canonical amino acids like this compound into peptide sequences is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The compatibility of this amino acid with standard SPPS protocols, particularly the widely used Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, is a critical consideration for its utility in medicinal chemistry and drug development. nih.gov

The fundamental steps of SPPS involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. beilstein-journals.org This process requires a cycle of deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing. beilstein-journals.org For this compound, the α-amino group is typically protected with the base-labile Fmoc group, while the carboxylic acid is activated for amide bond formation using common coupling reagents. advancedchemtech.com Reactive functional groups in amino acid side chains must also be protected to prevent undesired side reactions. peptide.com

A key structural feature of this compound is the secondary amine within the piperazine ring. This group is nucleophilic and can potentially interfere with the coupling process or lead to side reactions. Depending on the synthetic strategy, this secondary amine may require its own orthogonal protecting group to ensure the integrity of the peptide synthesis.

Furthermore, the basicity of the piperazine moiety itself must be considered. In the Fmoc deprotection step, a base, typically piperidine, is used to remove the Fmoc group from the N-terminus of the growing peptide chain. beilstein-journals.orgmdpi.com The presence of the piperazine ring within the peptide sequence could influence the local basicity and potentially lead to side reactions like aspartimide formation or epimerization, particularly in sensitive sequences. mdpi.com For instance, studies on cysteine-containing peptides have shown that piperidine used for Fmoc deprotection can sometimes add to the peptide backbone, forming 3-(1-Piperidinyl)alanine derivatives, highlighting the potential for such nucleophilic amines to cause unintended modifications. semanticscholar.org

Table 1: Considerations for Integrating this compound in Fmoc-SPPS

| Feature | Consideration | Potential Strategy |

|---|---|---|

| α-Amino Group | Temporary protection required. | Use of standard Fmoc protecting group. advancedchemtech.com |

| Carboxyl Group | Activation needed for coupling. | Activation with common reagents like HATU, HBTU, or PyBOP. beilstein-journals.org |

| Piperazine N-H | Nucleophilic secondary amine. | May require an orthogonal protecting group (e.g., Boc) to prevent side reactions. |

| Piperazine Basicity | Can influence local pH. | Careful selection of coupling additives and monitoring for base-mediated side reactions like epimerization. mdpi.com |

Synthesis of Structural Analogues and Derivatives of this compound

The generation of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be targeted at two primary sites: the piperazine ring and the alanine side chain.

Modifications on the Piperazine Ring (e.g., N-substitution)

The secondary amine on the piperazine ring offers a convenient handle for introducing a wide array of substituents, thereby modulating the compound's steric and electronic properties. Several well-established synthetic methods can be employed for this purpose. nih.gov

N-Alkylation: This is commonly achieved through nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide or sulfonate. nih.gov

Reductive Amination: This two-step or one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced, often using reagents like sodium triacetoxyborohydride, to yield the N-alkylated product. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. jst.go.jp This powerful method allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of the corresponding amides and sulfonamides, respectively.

Table 2: Synthetic Methods for N-Substitution of the Piperazine Ring

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl piperazine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazine |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | N-Aryl piperazine |

| Acylation | Acyl chloride (RCOCl), Base | N-Acyl piperazine (Amide) |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-Sulfonyl piperazine (Sulfonamide) |

These synthetic routes have been successfully applied to generate extensive libraries of N-substituted piperazine compounds for various therapeutic targets. nih.govrsc.org

Functionalization of the Alanine Side Chain

Modifying the alanine portion of the molecule, specifically the β-carbon, provides another avenue for creating structural diversity. A powerful strategy for this involves starting with a suitable precursor, such as an N-protected 3-halo-L-alanine derivative (e.g., N-Boc-3-iodo-L-alanine). The halogen at the β-position serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions.

This approach allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the side chain before the introduction of the piperazine moiety. Palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings are particularly valuable for this purpose. This methodology provides a modular and efficient way to access a diverse array of β-substituted alanine derivatives while maintaining the crucial stereochemistry at the α-carbon. Late-stage functionalization of C-H bonds on the alanine side chain within a completed peptide is also an emerging strategy, offering a way to diversify complex molecules without de novo synthesis. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals like this compound is an area of increasing importance. unife.it The 12 principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. sigmaaldrich.comnih.gov

For a multi-step synthesis, particularly one involving peptide chemistry, several principles are highly relevant:

Waste Prevention: This is the cornerstone of green chemistry. nih.gov In SPPS, a significant amount of waste is generated from solvents used for washing and coupling/deprotection steps. skpharmteco.com

Safer Solvents and Auxiliaries: A major challenge in "greening" peptide synthesis is the reliance on solvents like N,N-dimethylformamide (DMF), which has toxicity concerns. skpharmteco.com Research is actively exploring more benign alternatives, such as greener solvent systems or even water-based synthesis where possible. unife.itnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic reactions are often superior to stoichiometric ones in this regard.

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. sigmaaldrich.com The use of palladium catalysts for N-arylation (2.4.1) or side-chain functionalization (2.4.2) are examples of this principle in action.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and generate waste. sigmaaldrich.com While challenging to eliminate completely in peptide synthesis, strategies that reduce the number of protection/deprotection steps contribute to a greener process.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound & Analogues |

|---|---|

| Waste Prevention | Optimizing SPPS protocols to reduce excess reagents and solvent use. skpharmteco.com |

| Safer Solvents | Replacing traditional solvents like DMF with greener alternatives (e.g., N-butylpyrrolidinone, Cyrene™). unife.itskpharmteco.com |

| Atom Economy | Employing catalytic methods (e.g., hydrogenations, cross-couplings) instead of stoichiometric reagents. |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Reduce Derivatives | Developing synthetic routes with fewer protecting group manipulations. sigmaaldrich.com |

By consciously applying these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Spectroscopic and Structural Characterization of 3 Piperazin 1 Yl L Ala Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum of 3-(Piperazin-1-yl)-L-Ala-OH would be expected to show distinct signals for the protons on the alanine (B10760859) backbone (the α-hydrogen and the β-methylene protons) and the protons of the piperazine (B1678402) ring. The chemical shifts and coupling patterns would confirm the connectivity. For instance, the α-hydrogen would appear as a multiplet due to coupling with the adjacent β-protons. The piperazine ring protons would likely appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom. Key signals would include the carboxylic acid carbon (typically downfield, >170 ppm), the α-carbon bonded to the amino group, the β-carbon, and the carbons of the piperazine ring.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperazine (4H) | ~2.5-2.9 | Multiplet |

| Piperazine (4H) | ~2.3-2.6 | Multiplet |

| β-CH₂ (2H) | ~2.8-3.2 | Multiplet |

| α-CH (1H) | ~3.5-3.8 | Multiplet |

| -NH₂ / -NH- | Broad | Singlet |

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Piperazine C | ~45-55 |

| β-C | ~55-65 |

| α-C | ~50-60 |

Conformational Analysis via NMR

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to study the spatial proximity of protons, providing insights into the preferred conformation of the molecule in solution. This could reveal information about the orientation of the piperazine ring relative to the alanine backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the N-H stretches of the primary and secondary amines (around 3200-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. C-C and C-H vibrations would be clearly visible.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine/Ammonium) | 3200-3500 | Medium, Broad |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| N-H (Bend) | 1580-1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks significant chromophores (like aromatic rings or conjugated double bonds), it would not be expected to absorb strongly in the visible region. Any absorption would likely occur in the far UV region (below 220 nm), corresponding to n→σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound (C₇H₁₅N₃O₂) is 189.22 g/mol . An ESI-MS spectrum would be expected to show a protonated molecular ion [M+H]⁺ at m/z 190.12. Fragmentation would likely involve the loss of the carboxyl group, cleavage of the piperazine ring, or cleavage of the bond between the alanine backbone and the piperazine moiety.

Hypothetical Mass Spectrometry Fragments

| m/z | Possible Fragment |

|---|---|

| 190.12 | [M+H]⁺ |

| 145.09 | [M-COOH]⁺ |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups.

Analysis of Unit Cell Parameters and Space Group

A crystallographic study would report the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This data is unique to the crystalline form of the compound. Without an experimental crystal structure, these parameters cannot be provided.

Molecular Interactions and Computational Studies of 3 Piperazin 1 Yl L Ala Oh

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com This approach allows for the calculation of various molecular properties, providing a theoretical framework to understand a molecule's geometry, reactivity, and spectroscopic characteristics. chemrxiv.org For a molecule like 3-(Piperazin-1-yl)-L-Ala-OH, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can elucidate its fundamental electronic and reactive nature.

The electronic reactivity of a molecule can be effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgemerginginvestigators.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov Analysis of this gap helps predict the molecule's polarizability and its tendency to engage in chemical reactions. nih.gov For this compound, the energy gap would be influenced by the electron-donating character of the piperazine (B1678402) and amino groups and the electron-withdrawing nature of the carboxylic acid group.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -0.267 | Electron-donating ability |

| ELUMO | -0.181 | Electron-accepting ability |

| ΔE (Gap) | 0.086 | Chemical Reactivity / Stability |

Note: The data in this table is illustrative, based on values reported for similar organic molecules in computational studies, and does not represent experimentally determined values for this compound. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. These regions are color-coded to identify electrophilic and nucleophilic sites.

Typically, red or yellow areas indicate a negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net Blue areas represent a positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and positive potential around the hydrogen atoms of the amino and piperazine groups, highlighting these areas as primary sites for hydrogen bonding and other intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent. nih.gov For this compound, an MD simulation in an aqueous environment would reveal its dynamic behavior, stable conformations, and interactions with surrounding water molecules. mdpi.com

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target. cuestionesdefisioterapia.comnih.gov

Docking algorithms explore numerous possible conformations of the ligand within the active site of a target protein. The most plausible binding mode is identified based on which orientation maximizes favorable intermolecular interactions. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH groups in the piperazine and alanine (B10760859) moieties) and acceptors (like the carboxylate oxygens) of the ligand and amino acid residues in the protein. nih.gov

Electrostatic Interactions: Occur between charged or polar groups on the ligand and receptor.

Hydrophobic Interactions: Involve nonpolar parts of the ligand and receptor, which tend to cluster together to avoid contact with water.

π-π Stacking: An interaction that can occur if the target protein has aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) that can stack with the piperazine ring, although this is less common for non-aromatic rings. ijpsdronline.com

For this compound, docking studies could predict how the charged amino and carboxyl groups form salt bridges with charged residues in a receptor, while the piperazine ring could fit into a hydrophobic pocket.

After predicting the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the receptor. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. nih.govijpsdronline.com These scores are calculated based on the energetic contributions of the various intermolecular interactions, as well as factors like conformational strain. By comparing the docking scores of different compounds, researchers can rank their potential efficacy and prioritize which molecules to synthesize and test experimentally.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound A | Kinase 1 | -9.9 | Glu78, Arg109 |

| Compound B | Kinase 1 | -9.5 | Asp120, Lys45 |

| This compound (Hypothetical) | Kinase 1 | -8.7 | Asp120, Gln82 |

| Compound C | Kinase 1 | -7.8 | Glu78, Met93 |

Note: This table presents illustrative docking data based on findings for various piperazine derivatives against common biological targets. The values for this compound are hypothetical and included for comparative purposes. cuestionesdefisioterapia.comnih.govijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthetic efforts. nih.govmdpi.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for derivatives of this compound would involve a systematic process. Initially, a dataset of derivatives with experimentally determined biological activities would be compiled. For each derivative, a set of molecular descriptors, which are numerical representations of the molecule's physicochemical properties, would be calculated. These descriptors can be categorized as 1D, 2D, or 3D, and they encompass a wide range of properties including steric, electronic, and hydrophobic characteristics. mdpi.com

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to establish a mathematical relationship between the molecular descriptors and the biological activity. mdpi.com A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. The predictive ability of a QSAR model is typically assessed through internal and external validation techniques. mdpi.com

For piperazine-containing compounds, QSAR studies have been successfully applied to explore their potential in various therapeutic areas. For instance, 3D-QSAR studies on piperazine derivatives have provided insights into the structural requirements for their anti-inflammatory activity. nih.gov Similarly, CoMSIA (Comparative Molecular Similarity Indices Analysis) studies on piperazine-carboxamides have been used to design potent enzyme inhibitors. mdpi.comresearchgate.net

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Biological Activity (IC50, µM) |

| 1 | 173.21 | -1.5 | 77.8 | 3 | 4 | 10.5 |

| 2 | 249.32 | 0.2 | 89.5 | 3 | 5 | 5.2 |

| 3 | 265.32 | 0.8 | 89.5 | 3 | 5 | 2.1 |

| 4 | 281.35 | 1.1 | 92.7 | 2 | 5 | 8.7 |

| 5 | 313.38 | 1.9 | 101.2 | 2 | 6 | 1.5 |

Note: The data in this table is illustrative and not based on experimental results for this compound derivatives.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Cation-π)

Non-covalent interactions are the primary forces governing the binding of a molecule to its biological target. nih.gov An in-depth analysis of these interactions for this compound can provide crucial insights into its potential biological function.

Hydrogen Bonding: The structure of this compound contains several hydrogen bond donors (the amine and carboxylic acid protons) and acceptors (the nitrogen and oxygen atoms). These functional groups can form strong hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to binding affinity. rsc.org The L-alanine backbone, in particular, is capable of forming hydrogen bonding patterns similar to those seen in peptides. researchgate.net

π-π Stacking: While the core structure of this compound lacks an aromatic ring, derivatives that incorporate aromatic moieties could engage in π-π stacking interactions. researchgate.net These interactions occur between the electron-rich π systems of aromatic rings and are important for the stability of protein-ligand complexes. nih.gov The preferred geometry for these interactions is often a parallel-displaced or T-shaped arrangement. nih.gov

Cation-π Interactions: The piperazine ring of this compound can be protonated under physiological conditions, acquiring a positive charge. This cationic center can then interact favorably with the electron-rich faces of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within a binding pocket. proteopedia.orgnih.gov These cation-π interactions can be as strong as hydrogen bonds and salt bridges, playing a critical role in molecular recognition. caltech.educaltech.edu Studies have shown that over a quarter of all tryptophan residues in the Protein Data Bank are involved in cation-π interactions. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound in a Hypothetical Binding Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue | Estimated Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond | Carboxylic acid | Arginine, Lysine, Histidine | -3 to -6 |

| Hydrogen Bond | Piperazine amine | Aspartic acid, Glutamic acid | -3 to -6 |

| Ionic Interaction | Protonated Piperazine | Aspartic acid, Glutamic acid | -5 to -10 |

| Cation-π | Protonated Piperazine | Tryptophan, Tyrosine, Phenylalanine | -2 to -5 caltech.edu |

Note: The data in this table is illustrative and represents typical energy contributions for these types of interactions.

Preclinical Biological Activity and Mechanistic Insights

In Vitro Antimicrobial Activity Screening

The in vitro antimicrobial potential of piperazine-containing compounds has been extensively investigated, revealing a broad spectrum of activity against various pathogenic microorganisms. While specific data for 3-(Piperazin-1-yl)-L-Ala-OH is not extensively detailed in publicly available literature, the activity of closely related piperazine (B1678402) and alanine (B10760859) derivatives provides valuable insights into its expected antimicrobial profile.

Derivatives of piperazine have consistently demonstrated notable antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria. Studies on various N-substituted piperazine compounds have shown efficacy against clinically relevant strains such as Staphylococcus aureus and Escherichia coli researchgate.net. For instance, certain piperazine derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promising results in in vivo models bioengineer.org. The mechanism of action for many piperazine-based antibacterials involves the disruption of the bacterial cell wall, interference with nucleic acid synthesis, or inhibition of protein synthesis bioengineer.org.

In the case of amino acid-piperazine conjugates, research has indicated that these hybrid molecules can possess significant antibacterial activity. For example, a study on d- and l-alaninyl substituted triazolyl oxazolidinone derivatives, which contain a piperazine linker, demonstrated moderate to strong antibacterial activity against Gram-positive bacteria including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL for some compounds . While these are more complex molecules, the data suggests that the inclusion of an alanine moiety on a piperazine scaffold can be a viable strategy for developing antibacterial agents. L-alanine derivatives, in general, have been explored for their antibacterial potential, with some showing inhibitory effects against both Gram-positive and Gram-negative bacteria mdpi.com.

| Bacterial Strain | Gram Staining | General Activity of Related Piperazine-Alanine Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Moderate to Strong Activity Observed |

| Staphylococcus epidermidis | Gram-Positive | Moderate to Strong Activity Observed |

| Enterococcus faecalis | Gram-Positive | Moderate Activity Observed |

| Escherichia coli | Gram-Negative | Variable Activity Observed |

| Pseudomonas aeruginosa | Gram-Negative | Variable Activity Observed |

The antifungal activity of piperazine derivatives has also been a subject of considerable research. Various synthetic piperazine-containing molecules have shown promising antifungal effects against a range of fungal pathogens researchgate.net. For instance, certain novel (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have been found to suppress the virulence of Candida albicans by interfering with its morphological transition mdpi.com.

Amino acid derivatives, including those of L-alanine, have also been investigated for their antifungal properties. Some studies have synthesized alanine-based compounds that exhibited notable antifungal activity mdpi.com. For example, dipeptides incorporating 1,2,4-triazole (B32235) along with alanine have shown significant antifungal activity against various Aspergillus species, with some derivatives being more potent than the standard antifungal drug fluconazole (B54011) nih.gov. While direct antifungal screening data for this compound is scarce, the established antifungal potential of both the piperazine nucleus and alanine derivatives suggests that this compound may also exhibit activity against fungal pathogens.

| Fungal Strain | General Activity of Related Piperazine-Alanine Derivatives |

|---|---|

| Candida albicans | Activity Observed in some derivatives |

| Aspergillus species | Activity Observed in some derivatives |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and other parts of the molecule. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the antimicrobial potency of these compounds.

The substitution at the nitrogen atoms of the piperazine ring is a key determinant of the biological activity of this class of compounds. A wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been explored to modulate the antimicrobial efficacy.

In many series of piperazine derivatives, the nature of the N-substituent significantly influences the antibacterial and antifungal spectrum and potency. For example, the introduction of aromatic or heteroaromatic rings on the piperazine nitrogen can lead to compounds with enhanced antimicrobial properties researchgate.net. The electronic and steric properties of these substituents play a critical role in the interaction of the molecule with its biological target. For instance, in a series of N-substituted piperazine flavonol derivatives, the specific substitution on the piperazine nitrogen was found to be crucial for the antibacterial activity against S. aureus and E. coli researchgate.net. Similarly, in a study of pyrimidine-piperazine hybrids, the nature of the substituent on the piperazine moiety had a profound impact on the antimicrobial activity profile.

The incorporation of an amino acid moiety, such as L-alanine, introduces a chiral center into the molecule, which can have a significant impact on its biological activity. The stereochemistry of a drug molecule can influence its binding to chiral biological targets like enzymes and receptors, leading to differences in efficacy and safety between enantiomers.

In the context of antimicrobial agents, the chirality of amino acid components can be critical. For example, a study on d- and l-alaninyl substituted triazolyl oxazolidinone derivatives investigated the effect of alanine's stereochemistry on antibacterial activity. Interestingly, in this particular study, no significant differences were observed between the antibacterial activity of the d- and l-alaninyl derivatives . This suggests that for this specific class of compounds, the stereocenter at the alanine moiety may not be a primary determinant of target interaction. However, this is not a universal rule, and for other classes of molecules, the L- or D-configuration can be crucial for activity. For instance, b-chloro-L-alanine has been shown to be an inhibitor of alanine racemase, an important bacterial enzyme, highlighting the importance of the L-configuration for this specific activity. The presence of the L-alanine in this compound suggests that its biological targets may have specific stereochemical requirements for binding and inhibition. Further studies would be needed to determine if the corresponding D-enantiomer exhibits different or diminished antimicrobial activity.

Pharmacokinetics and Metabolism Studies Preclinical Mechanistic Focus

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In preclinical settings, this is often first assessed using in vitro systems such as liver microsomes and hepatocytes. For compounds containing a piperazine (B1678402) moiety, metabolic stability can be variable. Studies on piperazin-1-ylpyridazines, for instance, have shown that such compounds can be rapidly metabolized in mouse and human liver microsomes, exhibiting short in vitro half-lives. nih.gov

The stability of a compound like 3-(Piperazin-1-yl)-L-Ala-OH would be evaluated by incubating it with liver microsomes (which contain high concentrations of Phase I drug-metabolizing enzymes) or with intact hepatocytes (which contain both Phase I and Phase II enzymes, as well as transporters) and monitoring the disappearance of the parent compound over time. The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative In Vitro Metabolic Stability Data for a Generic Piperazine-Containing Compound

| System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 25 | 27.7 |

| Liver Microsomes | Rat | 18 | 38.5 |

| Hepatocytes | Human | 45 | 15.4 |

| Hepatocytes | Rat | 32 | 21.6 |

Note: This data is hypothetical and for illustrative purposes only.

Identification of Major Metabolites and Biotransformation Pathways

The biotransformation of piperazine-containing compounds typically involves several common pathways. Based on studies of related molecules, the major biotransformation pathways for this compound would likely involve oxidation.

One of the primary metabolic routes for similar compounds is hydroxylation . This can occur on the piperazine ring itself or on other parts of the molecule. Another significant pathway is oxidation at one of the nitrogen atoms within the piperazine ring. nih.gov Additionally, N-dealkylation is a common metabolic pathway for compounds with substituted piperazine rings. doi.org The alanine (B10760859) portion of the molecule could also undergo metabolism, for instance, through deamination or other reactions common to amino acids.

The identification of these metabolites is typically carried out using high-resolution mass spectrometry (LC-MS/MS) following incubation in in vitro systems.

Enzyme Systems Involved in the Metabolism of this compound (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of many drugs. For piperazine-containing compounds, several CYP isozymes have been shown to be involved. Specifically, CYP3A4 is a major enzyme responsible for the metabolism of a vast number of pharmaceuticals and has been implicated in the metabolism of various piperazine-containing drugs. nih.govresearchgate.netCYP2D6 is another important enzyme that can contribute to the metabolism of molecules with a piperazine ring. doi.orgnih.gov

To determine which specific CYP enzymes are involved in the metabolism of this compound, experiments would be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in incubations with human liver microsomes.

Potential Cytochrome P450 Isozymes Involved in the Metabolism of Piperazine-Containing Compounds

| Enzyme | Potential Role |

|---|---|

| CYP3A4 | Major contributor to oxidative metabolism. nih.govresearchgate.net |

| CYP2D6 | Significant role in the metabolism of certain piperazine structures. doi.orgnih.gov |

| CYP1A2 | May have a minor contribution. nih.gov |

| CYP2C9 | May have a minor contribution. |

Note: The specific enzymes and their relative contributions would need to be determined experimentally for this compound.

Theoretical Pharmacokinetic Predictions and Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling

In modern drug discovery, computational models are frequently used to predict the ADME properties of new chemical entities. These in silico tools can provide early insights into a compound's likely pharmacokinetic behavior. For this compound, various software platforms could be used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for drug-drug interactions.

These models are built on large datasets of existing drugs and their known properties. The predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors. While these predictions are valuable for guiding early drug design, they must be confirmed by experimental in vitro and in vivo studies.

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the separation and quantification of 3-(Piperazin-1-yl)-L-Ala-OH in various sample types encountered during research and development. The choice of technique depends on the analyte's physicochemical properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development involves the systematic optimization of several parameters to achieve adequate separation from impurities and endogenous matrix components.

Due to the compound's polar nature, stemming from the amino acid and piperazine (B1678402) groups, reversed-phase (RP) HPLC is a common starting point. A C18 (octadecyl) column is often employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govdntb.gov.ua Adjusting the pH of the aqueous phase is critical for controlling the retention and peak shape of ionizable compounds. For amino acid analogs, an acidic mobile phase (e.g., using formic acid) is often used to ensure consistent protonation of amine groups. dntb.gov.ua

Detection is another key aspect. While the piperazine ring may provide some UV absorbance, many amino acids have a poor UV chromophore. nih.gov Therefore, derivatization with a UV-active agent might be necessary to enhance detection sensitivity. nih.gov Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be used. For chiral purity analysis, specialized chiral columns are necessary to separate the L-alanine enantiomer from its D-isomer. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amino Acid Analogs

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm) | Provides retention for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2-4) | Organic modifier and aqueous phase to control elution strength. |

| Gradient | Isocratic or Gradient Elution | To optimize separation of analytes with different polarities. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 30 - 40°C | Improves peak shape and reproducibility. |

| Detection | UV (e.g., 210-254 nm) or post-derivatization | To quantify the analyte based on light absorbance. |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Direct analysis of amino acids and many piperazine derivatives by GC is not feasible due to their low volatility and polar nature. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. This process involves chemically modifying the polar functional groups (amines, carboxylic acids) to make them non-polar. While effective, this adds complexity and potential for variability in the sample preparation process. For piperazine derivatives, derivatization is a necessary prerequisite for GC-MS analysis. creative-proteomics.com

Capillary Electrophoresis (CE) offers an alternative and highly efficient separation technique for charged molecules like this compound. Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. acs.org This technique is known for its high resolution, minimal sample consumption, and rapid analysis times.

For amino acid analysis, a low-pH buffer is typically used to ensure all analytes are positively charged and migrate toward the cathode. creative-proteomics.combohrium.com Chiral separations are also readily achievable in CE by adding a chiral selector, such as a cyclodextrin, to the running buffer. dntb.gov.uanih.gov This is particularly relevant for ensuring the enantiomeric purity of the L-Ala moiety in the compound. Detection can be achieved using UV absorbance, but coupling CE to a mass spectrometer (CE-MS) provides superior sensitivity and selectivity. acs.orglcms.cz

Mass Spectrometry-Based Detection and Quantification in Complex Matrices

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like LC, it provides exceptional selectivity and sensitivity, making it the gold standard for bioanalysis in complex matrices such as plasma, urine, and tissue homogenates. creative-proteomics.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of analytes in biological samples. acs.org Method development focuses on optimizing both the chromatographic separation and the mass spectrometric detection.

The LC portion of the method aims to separate the analyte from co-eluting matrix components that could interfere with ionization. springernature.com This often involves gradient elution on a reversed-phase column. creative-proteomics.com

For the MS portion, electrospray ionization (ESI) is typically used for polar molecules like amino acids. lcms.cz Optimization involves selecting the appropriate ionization mode (positive or negative) and tuning parameters such as capillary voltage and gas flows. To achieve the highest sensitivity and selectivity, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds. nih.gov

Table 2: Example LC-MS/MS Parameters for Quantification

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar compounds with amine groups. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion | [M+H]⁺ of this compound | Parent ion of the target analyte. |

| Product Ion | Specific fragment from precursor | Diagnostic fragment ion for confirmation and quantification. |

| Mobile Phase | Water with 0.1% Formic Acid (A) / Acetonitrile with 0.1% Formic Acid (B) | Promotes protonation for positive ESI and provides good chromatography. |

| Column | C18 or Polar-Embedded C18 | Retention and separation of the analyte from the matrix. |

Biological samples are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. springernature.comnih.gov Effective sample preparation is crucial to remove these interferences and to prevent a phenomenon known as the "matrix effect," where co-eluting compounds suppress or enhance the ionization of the analyte, leading to inaccurate quantification. springernature.comnih.gov

Common sample preparation techniques for biological fluids include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. researchgate.net The supernatant is then analyzed. While fast, it may not remove other interferences like phospholipids. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT. researchgate.net

Solid-Phase Extraction (SPE): This is a highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE can significantly reduce matrix effects. researchgate.net

Mitigating matrix effects is a key goal of method development. springernature.com Strategies include optimizing the chromatographic separation to move the analyte's retention time away from regions of significant ion suppression and employing more rigorous sample cleanup methods like SPE. springernature.com The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended, as it co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification. lcms.cz

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, may not remove all interferences, significant matrix effects possible. nih.gov |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Cleaner extracts than PPT, can be selective. | More labor-intensive, requires solvent optimization. researchgate.net |

| Solid-Phase Extraction | Selective retention on a solid sorbent. | High selectivity, very clean extracts, reduces matrix effects. | More complex and costly, requires method development. |

Spectrophotometric and Spectrofluorometric Assays for Quantification and Interaction Studies

The quantification of this compound and the study of its interactions with biological macromolecules can be approached using spectrophotometric and spectrofluorometric techniques. However, the intrinsic properties of the molecule—lacking a significant chromophore or fluorophore—necessitate specific strategies, primarily involving derivatization or indirect methods.

Spectrophotometric Assays: Direct ultraviolet-visible (UV-Vis) spectrophotometry for the quantification of this compound is challenging. The core structure, consisting of an alanine (B10760859) residue and a piperazine ring, does not possess functional groups that absorb light strongly in the UV-Vis range above 220 nm. jocpr.com While piperazine itself has a UV absorbance maximum around 205 nm, this region is prone to interference from many common solvents and sample matrix components, making direct quantification unreliable. jocpr.com Therefore, spectrophotometric analysis almost invariably requires a preliminary derivatization step to attach a chromophoric group to the molecule, a process detailed in section 7.4. jocpr.comresearchgate.net

Spectrofluorometric Assays: Similar to its UV-Vis absorption properties, this compound is not natively fluorescent, precluding its direct analysis by spectrofluorometry. This technique, prized for its high sensitivity and selectivity, can be employed for this compound in two primary ways:

Quantification via Derivatization: By reacting the compound with a fluorogenic reagent (a molecule that becomes fluorescent upon reaction), a highly fluorescent derivative is formed. myfoodresearch.com The intensity of the fluorescence emission is directly proportional to the concentration of the derivative, allowing for sensitive quantification. This is a common and powerful approach for analyzing non-fluorescent amino acids and amines. myfoodresearch.comnih.gov

Interaction Studies via Intrinsic Fluorescence Quenching: The interaction of this compound with proteins can be investigated using the protein's own intrinsic fluorescence, typically from tryptophan residues. nih.govyoutube.com When the compound binds to a protein near a tryptophan residue, it can alter the local microenvironment, leading to a change (often a decrease, or "quenching") in the protein's fluorescence intensity. youtube.commdpi.com By titrating the protein with increasing concentrations of this compound and monitoring the fluorescence, one can characterize the binding affinity and stoichiometry of the interaction. mdpi.comspringernature.com This label-free method provides valuable insights into the formation of molecular complexes. nih.gov

The following table summarizes the principles and applications of these spectroscopic methods for the analysis of this compound and related compounds.

| Technique | Principle | Application for this compound | Key Considerations | References |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Measurement of light absorption by chromophores. | Indirect quantification after derivatization to introduce a chromophore. | Native compound lacks a suitable chromophore for direct analysis. Method is highly dependent on the success and reproducibility of the derivatization reaction. | jocpr.comresearchgate.net |

| Spectrofluorometry (Quantification) | Measurement of light emission from fluorophores. | Highly sensitive quantification after reaction with a fluorogenic reagent. | Requires a derivatization step. Offers significantly lower detection limits than spectrophotometry. | myfoodresearch.comnih.gov |

| Spectrofluorometry (Interaction Studies) | Monitoring changes in the intrinsic fluorescence of a binding partner (e.g., a protein) upon complex formation. | Characterization of binding to proteins by observing the quenching of tryptophan fluorescence. | The binding partner must possess intrinsic fluorescence, and the binding event must occur in proximity to the fluorophore to induce a measurable change. | nih.govyoutube.commdpi.comspringernature.com |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Given that this compound lacks a strong chromophore or fluorophore, chemical derivatization is a critical step for enabling its sensitive detection and improving its separation in chromatographic systems like High-Performance Liquid Chromatography (HPLC). myfoodresearch.com The derivatization strategy must target the amine functional groups within the molecule: the primary α-amino group of the alanine backbone and the secondary amine within the piperazine ring.

Pre-column derivatization, where the analyte is modified before being introduced to the HPLC system, is a widely adopted technique for amino acid analysis. waters.com A suitable derivatizing agent should react rapidly and completely with the target amine(s) to form a single, stable product with enhanced detectability (either UV-Vis absorbance or fluorescence). creative-proteomics.com

Several classes of reagents are available, each with specific reactivity profiles:

o-Phthalaldehyde (OPA): This is a classic and widely used reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. myfoodresearch.commdpi.com While OPA would react with the primary α-amino group of this compound, it does not react with secondary amines. myfoodresearch.comnih.gov Therefore, using OPA alone would fail to derivatize the piperazine moiety, making it unsuitable for assays where modification of the entire molecule is desired. The instability of some OPA derivatives can also be a drawback, requiring careful control of reaction times. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.govcreative-proteomics.com This makes it a suitable candidate for derivatizing both amine centers in this compound. The resulting FMOC-adducts can be detected by fluorescence (excitation ~265 nm, emission ~310 nm) or UV absorbance. creative-proteomics.com A potential issue is interference from the fluorescent hydrolysis by-product of the reagent, FMOC-OH. creative-proteomics.com

Dansyl Chloride (DNS-Cl): This reagent reacts with both primary and secondary amines to yield intensely fluorescent sulfonamide derivatives. creative-proteomics.com The derivatization procedure is straightforward, and the products exhibit strong fluorescence and UV absorption, making them suitable for various detection methods. creative-proteomics.com However, the reaction kinetics can be slow, sometimes requiring over 30 minutes to reach completion. creative-proteomics.com

4-Chloro-7-nitrobenzofuran (NBD-Cl): Specifically useful for piperazine and its derivatives, NBD-Cl reacts to form a stable, UV-active product. jocpr.comresearchgate.net Methods have been developed for detecting trace amounts of piperazine in pharmaceutical ingredients by forming the NBD-Cl derivative and analyzing it via HPLC-UV. jocpr.comresearchgate.net This reagent specifically targets the piperazine ring, providing a pathway for selective analysis.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular pre-column derivatization reagent that reacts quickly with both primary and secondary amino acids to form stable, fluorescent derivatives that can also be detected by UV absorbance. myfoodresearch.comcreative-proteomics.com Its derivatives are known for their stability, and the method generally suffers from minimal interference from reagent by-products. creative-proteomics.com

The choice of derivatization agent depends on the analytical goal, the required sensitivity, and the available instrumentation (HPLC-UV or HPLC-Fluorescence).

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Detection Principle | Advantages | Limitations | References |

|---|---|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary amines only | Fluorescence | Fast reaction, high sensitivity. | Does not react with the secondary amine of the piperazine ring. Derivatives can be unstable. | myfoodresearch.comnih.govresearchgate.net |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence / UV | Reacts with both amine groups, forms stable products. | Fluorescent hydrolysis by-product can cause interference. | nih.govcreative-proteomics.com |

| Dansyl Chloride | DNS-Cl | Primary and secondary amines | Fluorescence / UV | Simple procedure, stable derivatives with strong signals. | Slow reaction kinetics. | creative-proteomics.com |

| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Primarily secondary amines (piperazine) | UV | Good for targeting the piperazine moiety, forms stable UV-active product. | Primarily for UV detection, not typically fluorescent. | jocpr.comresearchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary and secondary amines | Fluorescence / UV | Rapid reaction, stable derivatives, minimal interference. | Reagent can be sensitive to hydrolysis. | myfoodresearch.comcreative-proteomics.com |

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Next-Generation 3-(Piperazin-1-yl)-L-Ala-OH Analogues

The rational design of analogues of this compound can be guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of novel derivatives can draw from established methodologies for creating substituted piperazines and modifying amino acids. mdpi.comresearchgate.net Future synthetic efforts could focus on several key areas of structural modification.

One primary approach involves substitution at the N4 position of the piperazine (B1678402) ring. This site is highly amenable to modification, allowing for the introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl moieties. nih.govnih.gov These modifications can profoundly influence the molecule's interaction with biological targets. For instance, incorporating specific aromatic substituents on the piperazine ring has been a key strategy in developing ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net

Another avenue for analogue design is the modification of the L-alanine backbone. This could include N-alkylation of the alpha-amino group or esterification of the carboxylic acid. Such changes would alter the charge, polarity, and conformational flexibility of the parent molecule, potentially leading to new biological activities. Enzymatic or chemoenzymatic synthesis strategies could offer stereoselective routes to these more complex derivatives. nih.govresearchgate.net

The table below outlines potential structural modifications and the rationale for their investigation.

Table 1: Potential Structural Modifications for Next-Generation Analogues

| Modification Site | Proposed Substituent/Change | Rationale for Design |

|---|---|---|

| Piperazine Ring (N4) | Aryl groups (e.g., phenyl, pyridinyl) | To explore interactions with aromatic binding pockets in receptors and enzymes. nih.gov |

| Bulky alkyl groups | To probe steric tolerance in binding sites and improve metabolic stability. | |

| Fused ring systems (e.g., quinoline) | To create rigid structures that may enhance binding affinity and selectivity. nih.gov | |

| L-Alanine Backbone | Nα-methylation | To increase metabolic stability and alter hydrogen bonding capacity. |

| Carboxyl group esterification | To enhance cell permeability by masking the negative charge. |

Integration of this compound into Peptide and Peptidomimetic Structures

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a powerful strategy for developing novel therapeutics and research tools. Standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry could be adapted for its integration. However, the basicity of the piperazine side chain may necessitate specific protection strategies to avoid side reactions. The use of piperidine (B6355638) for Fmoc deprotection is known to sometimes cause side reactions like aspartimide formation, and the presence of a similar cyclic amine in the side chain of this compound could present unique challenges or opportunities. semanticscholar.orgmdpi.com

Once incorporated, the piperazine moiety can serve several functions:

Conformational Constraint: The cyclic nature of the piperazine can introduce bends or turns into the peptide backbone, stabilizing specific secondary structures like β-turns.

Scaffold for Diversification: The N4-nitrogen of the piperazine side chain can be functionalized post-synthetically, allowing for the creation of peptide libraries with diverse side-chain functionalities.

Improved Pharmacokinetics: The introduction of this unnatural amino acid can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Exploration of Novel Biological Targets and Signaling Pathways

The piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs targeting a wide array of biological systems. researchgate.net Many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as ion channels and various enzymes. nih.govnih.govresearchgate.net The presence of both the piperazine moiety and the L-alanine structure in this compound suggests it could interact with novel targets or exhibit a unique polypharmacology profile.

Future research should employ high-throughput screening and proteomics-based approaches to identify its binding partners. Potential target classes include amino acid transporters, metabolic enzymes that recognize alanine (B10760859), and receptors where the piperazine can act as a key binding element. Elucidating the signaling pathways modulated by this compound upon target engagement will be crucial for understanding its cellular function. researchgate.net

Table 2: Known Biological Targets of Structurally Related Piperazine Compounds

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| GPCRs | Dopamine D2/D3 Receptors nih.gov | Parkinson's Disease, Schizophrenia |

| Serotonin 5-HT1A/5-HT2A Receptors researchgate.net | Depression, Anxiety, Schizophrenia | |

| Enzymes | BACE1 (β-secretase) nih.gov | Alzheimer's Disease |

| Thrombin researchgate.net | Anticoagulation |

Development of this compound as Molecular Probes for Mechanistic Studies

To investigate its mechanism of action and identify its cellular targets, this compound can be derivatized into molecular probes. This involves covalently attaching reporter groups to the molecule at a position that does not interfere with its biological activity, typically the N4-nitrogen of the piperazine ring.

Examples of potential molecular probes include:

Fluorescent Probes: Attachment of a fluorophore (e.g., fluorescein, rhodamine) would allow for visualization of the compound's subcellular localization using fluorescence microscopy.

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads) via a linker can be used for affinity chromatography to isolate and identify its binding proteins from cell lysates.

Photoaffinity Probes: Introduction of a photo-reactive group (e.g., an azide (B81097) or benzophenone) would enable covalent cross-linking to its biological target upon UV irradiation, facilitating target identification through mass spectrometry.

These chemical tools would be invaluable for validating target engagement, studying drug-target kinetics, and elucidating the compound's functional role within complex biological systems.

Table 3: Examples of Reporter Groups for Developing Molecular Probes

| Probe Type | Reporter Group | Application |

|---|---|---|

| Fluorescent | Fluorescein, Rhodamine, BODIPY | Cellular imaging, fluorescence polarization assays |

| Affinity | Biotin, Desthiobiotin | Affinity purification, pull-down assays |

| Photoaffinity | Phenyl azide, Benzophenone | Covalent labeling and target identification |

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry offers powerful tools to accelerate the development and understanding of this compound and its analogues. mdpi.com Advanced modeling techniques can be employed to predict molecular properties, guide analogue design, and elucidate interaction mechanisms at an atomic level.

Key computational approaches include:

Molecular Docking: Predicting the binding mode and affinity of this compound and its virtual analogues within the active sites of known or hypothesized biological targets.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound in complex with its target protein to assess binding stability and understand the key intermolecular interactions that drive recognition.

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to accurately calculate electronic properties, reaction mechanisms, and conformational energies, which can help rationalize observed structure-activity relationships. figshare.comfao.org

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate structural features of a series of analogues with their biological activity, enabling the prediction of potency for newly designed compounds.

These computational studies, when used in conjunction with experimental data, can significantly streamline the drug discovery process, from hit identification to lead optimization.

Table 4: Computational Approaches for Studying this compound